

An In-depth Technical Guide on the Crystal Structure of Carbazole Derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(4-Bromophenyl)-9-phenyl-9H-carbazole

Cat. No.: B1532502

[Get Quote](#)

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: As of December 2025, a specific single-crystal X-ray structure for **3-(4-Bromophenyl)-9-phenyl-9H-carbazole** has not been found in publicly accessible crystallographic databases. This guide therefore presents a detailed analysis of the closely related isomer, 9-(4-Bromophenyl)-9H-carbazole, for which comprehensive crystallographic data is available. This information provides valuable insights into the structural properties that can be anticipated for the target compound.

Introduction

Carbazole derivatives are a significant class of heterocyclic compounds widely utilized in the development of organic electronic materials, pharmaceuticals, and photofunctional materials. Their rigid, planar structure and rich electron-donating properties make them excellent building blocks for materials with tailored optoelectronic characteristics. The precise three-dimensional arrangement of atoms within the crystal lattice is crucial for understanding and predicting the solid-state properties of these materials, including charge transport, photoluminescence, and thermal stability. This technical guide provides a comprehensive overview of the crystal structure of 9-(4-Bromophenyl)-9H-carbazole as a close analog to **3-(4-Bromophenyl)-9-phenyl-9H-carbazole**.

Crystallographic Data of 9-(4-Bromophenyl)-9H-carbazole

The crystal structure of 9-(4-Bromophenyl)-9H-carbazole has been determined by single-crystal X-ray diffraction.[\[1\]](#)[\[2\]](#) The compound crystallizes in a monoclinic system. Key crystallographic data are summarized in the table below.

Parameter	9-(4-Bromophenyl)-9H-carbazole [1]
Chemical Formula	C ₁₈ H ₁₂ BrN
Formula Weight	322.2 g/mol [1]
Crystal System	Monoclinic [1]
Space Group	P2 ₁ /c [1]
a (Å)	8.4137 (3) [1]
b (Å)	20.1179 (7) [1]
c (Å)	8.6346 (3) [1]
α (°)	90
β (°)	108.5322 (14) [1]
γ (°)	90
Volume (Å ³)	1385.76 (8) [1]
Z	4 [1]
Temperature (K)	100 [1]
Radiation	Mo Kα ($\lambda = 0.71073 \text{ \AA}$) [1]
Density (calculated) (Mg m ⁻³)	1.544 [1]
R-factor	0.031 [2]
wR-factor	0.047 [2]

In the crystal structure of 9-(4-Bromophenyl)-9H-carbazole, the 4-bromophenyl ring is inclined to the mean plane of the carbazole moiety by a dihedral angle of 49.87 (5)°.[1][2] The molecules in the crystal are linked by C—H···π interactions, forming a corrugated two-dimensional network.[1][2]

For comparison, the crystal data for a related derivative, 9-(4-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole, is also presented. This compound crystallizes in the triclinic system.

Parameter	9-(4-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole[3]
Chemical Formula	C ₂₆ H ₂₈ BrN
Formula Weight	434.40[3]
Crystal System	Triclinic[3]
Space Group	P-1[3]
a (Å)	5.9300 (12)[3]
b (Å)	17.634 (4)[3]
c (Å)	22.343 (5)[3]
α (°)	100.38 (3)[3]
β (°)	95.13 (3)[3]
γ (°)	99.32 (3)[3]
Volume (Å ³)	2250.8 (8)[3]
Z	4[3]
Temperature (K)	293[3]
Radiation	Mo Kα[3]
R-factor	0.076
wR-factor	0.160

Experimental Protocols

The synthesis and crystallization of these carbazole derivatives generally follow established organic chemistry procedures.

Synthesis of 9-(4-Bromophenyl)-9H-carbazole

A common synthetic route is the Ullmann condensation.[\[1\]](#)

Materials:

- 9H-Carbazole
- 1,4-Dibromobenzene
- Copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$)
- Potassium carbonate (K_2CO_3)
- Toluene
- Water
- Anhydrous sodium sulfate (Na_2SO_4)
- Dichloromethane (DCM)
- Light petroleum

Procedure:

- A mixture of 9H-carbazole, 1,4-dibromobenzene, $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$, and K_2CO_3 is heated in a sealed ampoule at 250 °C for approximately 68 hours.[\[1\]](#)
- After cooling, the solid residue is partitioned between toluene and water.[\[1\]](#)
- The aqueous phase is extracted with toluene.
- The combined organic layers are washed with water and dried over anhydrous Na_2SO_4 .[\[1\]](#)

- The solvent is removed under reduced pressure.
- The crude product is purified by column chromatography using a mixture of light petroleum and DCM as the eluent to yield the final product.[1]

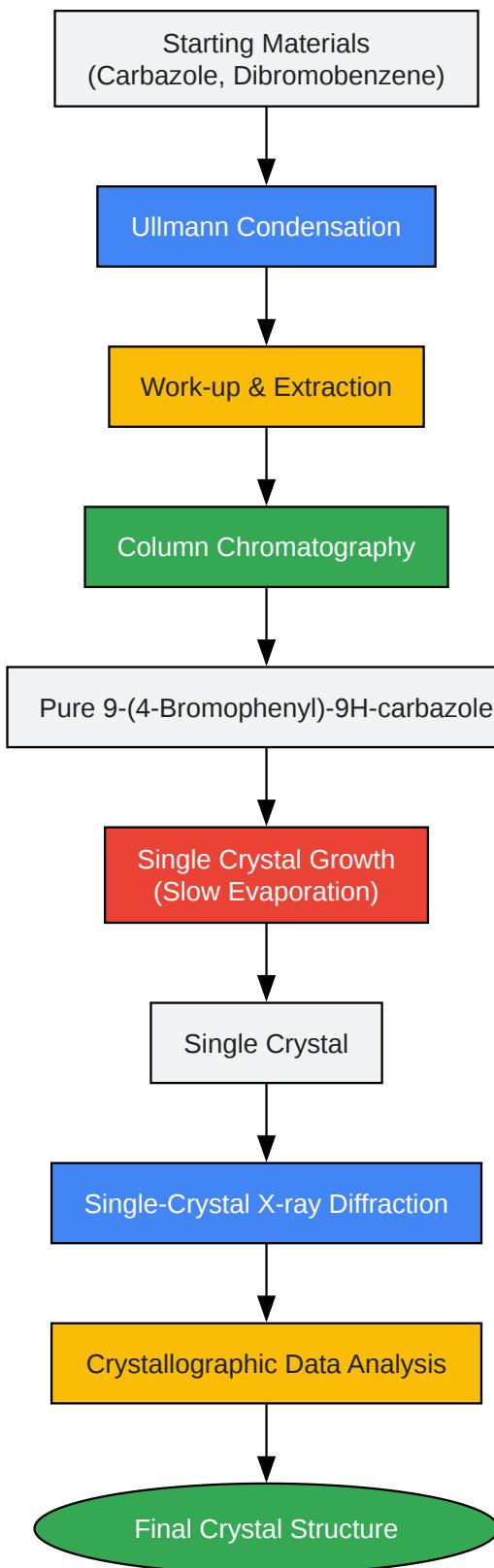
Single Crystal Growth

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. For 9-(4-Bromophenyl)-9H-carbazole, large single crystals were grown from a chloroform (CDCl_3) solution.[1]

X-ray Crystallography

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

Instrumentation:


- Bruker Kappa APEXII CCD diffractometer (or similar)[1]
- Graphite-monochromated Mo $\text{K}\alpha$ radiation

Data Collection and Refinement:

- A suitable single crystal is mounted on the diffractometer.
- X-ray diffraction data is collected at a controlled temperature (e.g., 100 K).[1]
- The collected data is processed, including corrections for absorption effects.[1]
- The crystal structure is solved using direct methods and refined by full-matrix least-squares on F^2 .
- Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and structural characterization of bromophenyl-carbazole derivatives.

[Click to download full resolution via product page](#)

Caption: Synthesis and characterization workflow.

Conclusion

While the specific crystal structure of **3-(4-Bromophenyl)-9-phenyl-9H-carbazole** is not currently available, the detailed crystallographic analysis of its close isomer, **9-(4-Bromophenyl)-9H-carbazole**, provides a robust framework for understanding the structural characteristics of this class of compounds. The provided data on unit cell parameters, molecular conformation, and intermolecular interactions are essential for computational modeling and the rational design of new carbazole-based materials for advanced applications. The experimental protocols outlined offer a clear guide for the synthesis and structural determination of these and similar molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 9-(4-Bromophenyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.iucr.org [journals.iucr.org]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Crystal Structure of Carbazole Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1532502#crystal-structure-of-3-4-bromophenyl-9-phenyl-9h-carbazole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com